molecular formula C6H12O6 B13851029 D-Allopyranose-13C

D-Allopyranose-13C

Cat. No.: B13851029
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-NQBVWVRGSA-N
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Description

D-Allose-13C: is a rare monosaccharide, specifically a C-3 epimer of D-glucose. It is labeled with the carbon-13 isotope, which makes it particularly useful in various scientific research applications. This compound is known for its low caloric value and non-toxic nature, making it an appealing substitute for traditional sugars in various applications.

Chemical Reactions Analysis

Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: D-Allose can be oxidized using reagents like nitric acid to form D-allonic acid.

    Reduction: Reduction of D-Allose can be achieved using sodium borohydride to produce D-allitol.

    Substitution: Substitution reactions can occur with halogens under acidic conditions to form halogenated derivatives.

Major Products:

    Oxidation: D-allonic acid

    Reduction: D-allitol

    Substitution: Halogenated D-Allose derivatives

Scientific Research Applications

Mechanism of Action

D-Allose exerts its effects through various molecular pathways:

Comparison with Similar Compounds

    D-Altrose: C-2 epimer of D-Allose

    D-Gulose: C-4 epimer of D-Allose

    D-Allulose: Aldose-ketose isomer of D-Allose

    D-Glucose: C-3 epimer of D-Allose

Uniqueness: D-Allose is unique due to its combination of low caloric value, non-toxicity, and extensive health benefits, including anti-cancer and anti-inflammatory properties. Its isotopic labeling with carbon-13 further enhances its utility in research applications, particularly in NMR spectroscopy .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(3R,4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i6+1

InChI Key

WQZGKKKJIJFFOK-NQBVWVRGSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H]([13CH](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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